molecular formula C10H7Cl5O B2442510 3,4,4,4-Tetrachloro-1-(4-chlorophenyl)butan-1-one CAS No. 69808-97-5

3,4,4,4-Tetrachloro-1-(4-chlorophenyl)butan-1-one

Cat. No.: B2442510
CAS No.: 69808-97-5
M. Wt: 320.42
InChI Key: VIPJNCOQIXIPPX-UHFFFAOYSA-N
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Description

3,4,4,4-Tetrachloro-1-(4-chlorophenyl)butan-1-one: is a chemical compound with the molecular formula C10H7Cl5O and a molecular weight of 320.43 g/mol . This compound is characterized by the presence of multiple chlorine atoms, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,4,4-Tetrachloro-1-(4-chlorophenyl)butan-1-one typically involves the chlorination of 1-(4-chlorophenyl)butan-1-one. The reaction is carried out under controlled conditions to ensure the selective addition of chlorine atoms at the desired positions on the butanone backbone .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes using chlorine gas or other chlorinating agents. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Hydroxide ions, amines.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce less chlorinated ketones .

Scientific Research Applications

Chemistry: 3,4,4,4-Tetrachloro-1-(4-chlorophenyl)butan-1-one is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and chemicals .

Biology and Medicine: In biological research, this compound may be used to study the effects of chlorinated organic compounds on biological systems. Its reactivity and stability make it a useful tool for investigating biochemical pathways and mechanisms .

Industry: Industrially, this compound is employed in the production of specialty chemicals and materials. Its chlorinated structure imparts desirable properties, such as increased stability and resistance to degradation .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 3,4,4,4-Tetrachloro-1-(4-chlorophenyl)butan-1-one is unique due to the presence of multiple chlorine atoms and the 4-chlorophenyl group. These features confer distinct chemical properties, such as increased reactivity and stability, which differentiate it from other similar compounds .

Properties

IUPAC Name

3,4,4,4-tetrachloro-1-(4-chlorophenyl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl5O/c11-7-3-1-6(2-4-7)8(16)5-9(12)10(13,14)15/h1-4,9H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIPJNCOQIXIPPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CC(C(Cl)(Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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